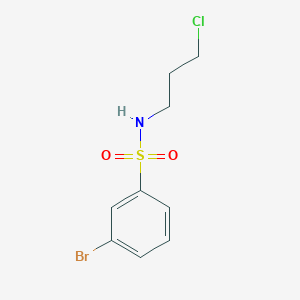3-Bromo-N-(3-chloropropyl)benzenesulfonamide
CAS No.: 929000-46-4
Cat. No.: VC2406247
Molecular Formula: C9H11BrClNO2S
Molecular Weight: 312.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 929000-46-4 |
|---|---|
| Molecular Formula | C9H11BrClNO2S |
| Molecular Weight | 312.61 g/mol |
| IUPAC Name | 3-bromo-N-(3-chloropropyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 |
| Standard InChI Key | INZZPTJKKBQFPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl |
Introduction
Chemical Identity and Structure
Basic Information
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is identified by the CAS Registry Number 929000-46-4. The compound has a defined molecular structure with the molecular formula C9H11BrClNO2S and a calculated molecular weight of 312.61 g/mol .
Structural Features
The compound features several key structural components:
-
A benzene ring with a bromine atom at the 3-position
-
A sulfonamide functional group (-SO2NH-) attached to the benzene ring
-
A 3-chloropropyl chain connected to the nitrogen atom of the sulfonamide group
The chemical structure can be described using various chemical notations:
-
IUPAC Name: 3-bromo-N-(3-chloropropyl)benzenesulfonamide
-
SMILES Notation: C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl
-
InChI: InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2
Physical and Chemical Properties
Physical State and Appearance
3-Bromo-N-(3-chloropropyl)benzenesulfonamide appears as a solid at room temperature with a color ranging from white to pale beige .
Physical Properties
The key physical properties of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide are summarized in the following table:
Solubility
Solubility studies indicate that 3-Bromo-N-(3-chloropropyl)benzenesulfonamide is slightly soluble in several common organic solvents:
Synthesis and Chemical Reactions
Related Synthetic Methodologies
Some research indicates that sulfonamide synthesis can be aided by microwave irradiation techniques, which may potentially be applied to the synthesis of this compound. These approaches can offer advantages such as shorter reaction times and higher yields .
Future Research Directions
Based on the structural features and the general properties of sulfonamides, potential areas for future research on 3-Bromo-N-(3-chloropropyl)benzenesulfonamide include:
-
Detailed structure-activity relationship studies to determine optimal substitution patterns for biological activity
-
Investigation of potential antimicrobial properties against various bacterial strains
-
Exploration as a building block for more complex molecules with therapeutic potential
-
Molecular docking studies to elucidate potential binding interactions with biological targets
-
Development of improved synthetic routes to enhance yield and purity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume